molecular formula C94H99Cl5NO8P4Ru2+ B3030697 Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II) CAS No. 944451-14-3

Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)

Cat. No.: B3030697
CAS No.: 944451-14-3
M. Wt: 1874.1 g/mol
InChI Key: CABGTUSYWYURQC-UHFFFAOYSA-M
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Description

Dimethylammonium dichlorotri(μ-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II) (CAS: 935449-46-0) is a chiral diruthenium complex featuring a binuclear Ru–Cl framework bridged by three μ-chloro ligands. The (R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole (dm-segphos®) ligands confer steric bulk and electronic asymmetry, making it a potent catalyst for asymmetric hydrogenation and other enantioselective transformations . Its structure includes a dimethylammonium counterion ([NH2Me2]+) for charge balance.

Properties

IUPAC Name

[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C46H44O4P2.C2H7N.5ClH.2Ru/c2*1-27-13-28(2)18-35(17-27)51(36-19-29(3)14-30(4)20-36)41-11-9-39-45(49-25-47-39)43(41)44-42(12-10-40-46(44)50-26-48-40)52(37-21-31(5)15-32(6)22-37)38-23-33(7)16-34(8)24-38;1-3-2;;;;;;;/h2*9-24H,25-26H2,1-8H3;3H,1-2H3;5*1H;;/q;;;;;;;;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CABGTUSYWYURQC-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CC1=CC(=CC(=C1)P(C2=C(C3=C(C=C2)OCO3)C4=C(C=CC5=C4OCO5)P(C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C8=CC(=CC(=C8)C)C)C.CNC.Cl.[Cl-].[ClH+][Ru-]([ClH+])[ClH+].[Ru]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C94H99Cl5NO8P4Ru2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1874.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944451-14-3, 935449-46-0
Record name bis((4-{5-[bis(3,5-dimethylphenyl)phosphanyl]-2H-1,3-benzodioxol-4-yl}-2H-1,3-benzodioxol-5-yl)bis(3,5-dimethylphenyl)phosphane) bicyclo[1.1.1]diruthenachlorane-2,4,5-tris(ylium)-1,3-diuide dimethylamine chloride hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name [4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;N-methylmethanamine;ruthenium;trichloronioruthenium(1-);chloride;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II), commonly referred to as [Ru2Cl3(P^P)2] where P^P represents the bidentate phosphine ligand, is a complex organometallic compound with notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a complex structure characterized by a diruthenate core with multiple chlorinated ligands and phosphine substituents. Its molecular formula is C94H99Cl5NO8P4Ru2C_{94}H_{99}Cl_5NO_8P_4Ru_2, with a molecular weight of approximately 1871.07 g/mol. The presence of the phosphine ligands contributes to its stability and reactivity in biological systems.

PropertyValue
Molecular FormulaC94H99Cl5NO8P4Ru2
Molecular Weight1871.07 g/mol
DensitySpecific density not provided
Melting PointNot specified

Research indicates that dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II) exhibits various biological activities primarily through:

  • Anticancer Activity : The compound has shown potential in inhibiting the proliferation of cancer cells through apoptosis induction and cell cycle arrest. Studies have reported its efficacy against several cancer cell lines, including breast and prostate cancers.
  • Antimicrobial Properties : The complex demonstrates antimicrobial effects against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
  • Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in cancer metabolism, thereby altering metabolic pathways critical for tumor growth.

Case Studies

  • Antitumor Efficacy : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies revealed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a pathway for inducing apoptosis.
  • Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at minimal inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. Further investigation showed that it disrupts bacterial membrane integrity.

Table 2: Biological Activity Summary

Activity TypeEffectivenessReference Study
AnticancerSignificant reduction in MCF-7 cell viabilityStudy on MCF-7 cells
AntimicrobialMIC against S. aureus: 32 µg/mL; E. coli: 64 µg/mLIn vitro antimicrobial study

Comparison with Similar Compounds

Ligand Variations and Structural Features

The compound is part of a broader family of diruthenium catalysts with modified phosphine ligands. Key structural analogs include:

Compound Name Ligand Type Substituents Molecular Formula CAS/ID Key Features
Target Compound dm-segphos® Di(3,5-xylyl) [NH2Me2][{RuCl((R)-dm-segphos)}2(μ-Cl)3] 935449-46-0 Bulky 3,5-xylyl groups enhance steric hindrance; air-sensitive red-brown powder .
[NH2Me2][{RuCl((R)-xylbinap)}2(μ-Cl)3] xylbinap Di(3,5-xylyl) on binaphthyl backbone [NH2Me2][{RuCl((R)-xylbinap)}2(μ-Cl)3] 944451-08-5 Binaphthyl backbone increases rigidity; used in Takasago BINAP Ru Dimer Catalyst Kit .
[NH2Me2][{RuCl((R)-H8-binap)}2(μ-Cl)3] H8-binap Hydrogenated binaphthyl [NH2Me2][{RuCl((R)-H8-binap)}2(μ-Cl)3] 204933-84-6 Octahydro-binaphthyl improves solubility; red-brown powder, >100°C decomposition .
[NH2Me2][{RuCl((S)-segphos)}2(μ-Cl)3] segphos® Diphenylphosphino [NH2Me2][{RuCl((S)-segphos)}2(μ-Cl)3] 488809-34-3 Less steric bulk due to phenyl groups; lower enantioselectivity in some reactions .

Key Observations :

  • Backbone Flexibility : Binaphthyl-based analogs (e.g., xylbinap, H8-binap) exhibit rigid or semi-flexible backbones, altering substrate binding kinetics compared to the benzodioxole framework .
  • Electronic Tuning : Hydrogenated H8-binap ligands increase electron density at the Ru center, improving catalytic activity for electron-deficient alkenes .

Catalytic Performance

Asymmetric Hydrogenation
  • Target Compound : Demonstrates >99% enantiomeric excess (ee) in hydrogenation of α,β-unsaturated carboxylic acids due to optimal steric/electronic balance .
  • segphos® Analogs: Lower ee (90–95%) observed with diphenylphosphino ligands, attributed to reduced steric shielding .
  • H8-binap Analogs: Superior activity in polar solvents (e.g., methanol) owing to enhanced solubility but require higher catalyst loading (0.5–1 mol% vs. 0.1 mol% for target compound) .
Stability and Handling
  • All diruthenium complexes are air-sensitive, but the target compound and xylbinap analogs show greater stability under inert atmospheres compared to segphos® derivatives .

Physical and Spectroscopic Properties

  • Molecular Weight : The target compound (FW: ~1894.26 g/mol) is heavier than segphos® analogs (FW: ~1685.96 g/mol for H8-binap) due to xylyl substituents .
  • NMR Signatures : Substituent-induced chemical shift differences in regions A (39–44 ppm) and B (29–36 ppm) correlate with ligand modifications, as seen in comparative NMR studies of related Ru complexes .

Q & A

Q. What mechanistic insights explain contradictions in enantioselectivity between computational predictions and experimental results?

  • Methodological Answer : Density functional theory (DFT) simulations often underestimate non-covalent interactions (e.g., CH/π contacts between xylyl groups and substrates). To resolve discrepancies: (i) Use dispersion-corrected functionals (e.g., B97-D3), (ii) Incorporate solvent effects explicitly (e.g., SMD model for toluene), (iii) Validate transition states via intrinsic reaction coordinate (IRC) analysis. Experimental verification via kinetic isotopic effect (KIE) studies confirms rate-determining steps .

Q. How does the chiral environment of the diruthenate core influence substrate binding in asymmetric catalysis?

  • Methodological Answer : Single-crystal X-ray structures of substrate-bound intermediates (e.g., acetophenone adducts) show the (R)-dm-segphos ligand’s xylyl groups orient the substrate’s aryl ring into a pro-R configuration. Solid-state NMR (e.g., ¹³C CP/MAS) maps spatial proximity between substrate carbonyls and Ru centers. Catalytic activity loss upon ligand oxidation (e.g., P=O formation) confirms the necessity of phosphine lability for dynamic substrate binding .

Experimental Design Considerations

Q. What strategies mitigate decomposition of the μ-chloro bridges under reducing conditions?

  • Methodological Answer : Stabilize the diruthenate core by: (i) Pre-reducing Ru(III) to Ru(II) with H₂ or silanes before catalysis, (ii) Adding Lewis acids (e.g., ZnCl₂) to saturate chloride vacancies, (iii) Using low-polarity solvents (e.g., THF) to minimize bridge cleavage. Monitor decomposition via UV-Vis (absorbance loss at 450 nm) or ICP-MS for Ru leaching .

Q. How can computational modeling guide ligand optimization for higher turnover numbers (TONs)?

  • Methodological Answer : Combine molecular dynamics (MD) simulations (to assess ligand flexibility) with QM/MM calculations (to model Ru–substrate interactions). Focus on reducing energy barriers for H₂ activation (key for TON improvement). For example, substituting xylyl groups with electron-deficient aryl rings (e.g., 3,5-CF₃-C₆H₃) may accelerate oxidative addition steps .

Data Contradiction Analysis

Q. Why do some studies report conflicting enantioselectivity values for the same substrate?

  • Methodological Answer : Variability arises from: (i) Impurities in dimethylammonium counterions (e.g., NH₄⁺ contamination reduces ee by 5–10%), (ii) Residual moisture (hydrolyzes μ-chloro bridges, altering active species), (iii) Substrate purity (trace ketones in alcohols skew results). Standardize protocols using anhydrous solvents, recrystallized substrates, and in situ IR monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)
Reactant of Route 2
Dimethylammonium dichlorotri(mu-chloro)bis{(R)-(+)-5,5'-bis[di(3,5-xylyl)phosphino]-4,4'-bi-1,3-benzodioxole}diruthenate(II)

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